Rusalatide Acetate

Diabetic wound healing Chronic ulcer Tissue repair

Rusalatide acetate is a precisely defined 23-amino-acid peptide (AGYKPDEGKRGDACEGDSGGPFV) encoding the high-affinity receptor-binding domain of human thrombin. Unlike truncated variants, growth factors (PDGF, BMPs), or other thrombin fragments, only this exact sequence activates the full tissue repair cascade—chemotaxis, angiogenesis, revascularization, and stem cell activation. Procure for diabetic foot ulcer studies (165% higher closure rates, 86% complete heel ulcer healing vs. 0% placebo), radiation countermeasure research (post-exposure survival benefit at 24h post-LD100/15), or orthopedic trauma in healing-compromised models. Substitution invalidates clinical evidence.

Molecular Formula C295H449N87O109S3
Molecular Weight 7054 g/mol
CAS No. 875455-82-6
Cat. No. B612539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRusalatide Acetate
CAS875455-82-6
SynonymsTP508 amide acetate
Molecular FormulaC295H449N87O109S3
Molecular Weight7054 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(=O)O.CC(=O)O
InChIInChI=1S/3C97H147N29O35S.2C2H4O2/c3*1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100;2*1-2(3)4/h3*5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104);2*1H3,(H,3,4)/t3*49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-;;/m000../s1
InChIKeyAHMIRVCNZZUANP-LPBAWZRYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rusalatide Acetate (TP508) Procurement Guide: Identity, Class, and Comparator Rationale


Rusalatide acetate (TP508, Chrysalin) is a 23-amino-acid synthetic peptide fragment corresponding to amino acids 508–530 of the human prothrombin molecule, representing a portion of the receptor-binding domain of native human thrombin [1]. The peptide sequence is AGYKPDEGKRGDACEGDSGGPFV, with molecular formula C99H151N29O37S and molecular weight of 2371.50 Da (free base) [1]. Rusalatide acetate is classified as a regenerative peptide and investigational drug, with active clinical development in Phase II for radiation toxicity and acute respiratory distress syndrome (ARDS) [2]. As a thrombin-derived peptide, it represents a distinct molecular entity from other tissue repair biologics such as recombinant growth factors (PDGF, BMPs, TGF-β). Critically, procurement decisions involving rusalatide acetate require precise molecular identification given that alternative thrombin peptide fragments—including truncated variants or peptides representing different thrombin domains—exhibit fundamentally different receptor binding profiles and biological activities that cannot be assumed equivalent.

Rusalatide Acetate Procurement: Why TP508 Cannot Be Substituted with Other Thrombin Peptides or Regenerative Biologics


Rusalatide acetate is not functionally interchangeable with other thrombin-derived peptides or generic regenerative biologics. The peptide encodes the specific high-affinity receptor-binding domain of human thrombin that interacts with a distinct class of cell surface receptors on fibroblasts, endothelial cells, and stem cells [1]. Truncated variants of this sequence, peptides derived from alternative thrombin domains (e.g., catalytic domain fragments), or other growth factor-based regenerative agents (e.g., rhPDGF-BB, rhBMP-2) engage different receptor systems and initiate divergent downstream signaling cascades [1]. The precise 23-amino-acid sequence is required for initiating the full cascade of tissue repair events—including chemotaxis, angiogenesis, revascularization, and stem cell activation—as demonstrated in both preclinical and clinical studies [1][2]. Any substitution with a non-identical peptide sequence introduces unverified receptor engagement and untested efficacy profiles, invalidating the evidence base established for rusalatide acetate.

Rusalatide Acetate: Quantitative Comparative Evidence for Scientific Selection


Diabetic Foot Ulcer Healing: Phase I/II Placebo-Controlled Comparative Efficacy

In a 60-subject, prospective, randomized, double-blind, placebo-controlled Phase I/II clinical trial, topical rusalatide acetate (Chrysalin) treatment demonstrated dose-dependent and statistically significant acceleration of diabetic foot ulcer healing compared to placebo control [1]. The per-protocol population receiving 10 μg rusalatide acetate showed 72% more subjects with complete healing than placebo treatment [1]. Across the treatment group, rusalatide acetate more than doubled the incidence of complete healing (p<0.05), increased mean closure rate by approximately 80% (p<0.05), and decreased median time to 100% closure by approximately 40% (p<0.05) compared to placebo [1]. Notably, in the heel ulcer subpopulation, rusalatide acetate produced mean closure rates 165% higher than placebo (p<0.02) with complete healing in 86% (6/7) of treated ulcers versus 0% (0/5) of placebo ulcers (p<0.03) [1].

Diabetic wound healing Chronic ulcer Tissue repair

Radiation-Induced Gastrointestinal Toxicity: Post-Exposure Survival Benefit in Lethal Irradiation Model

In a murine model of lethal total-body irradiation, a single injection of rusalatide acetate (TP508) administered 24 hours after exposure to 9 Gy (LD100/15) significantly increased survival and delayed mortality compared to untreated irradiated controls [1]. The study employed a post-exposure treatment paradigm rather than pre-exposure prophylaxis, which is critical for evaluating utility as an emergency countermeasure [1]. Mechanistically, TP508 treatment prevented disintegration of gastrointestinal crypts, stimulated expression of adherens junction protein E-cadherin, activated crypt cell proliferation, decreased apoptosis, and upregulated stem cell markers DCLK1 and LGR5 [1].

Radiation countermeasure Gastrointestinal syndrome Acute radiation syndrome

Bone Defect Healing: Biomechanical Enhancement in Segmental Defect Model

In a rabbit segmental bone defect model, rusalatide acetate (TP508) delivered in biodegradable controlled-release PLGA microspheres produced statistically significant improvements in multiple biomechanical parameters compared to untreated control limbs [1]. In non-critically sized radial defects, torsional testing at six weeks showed significant increases in ultimate torque, failure torque, ultimate energy, failure energy, and stiffness (p<0.01 for all measures) [1]. In critically sized ulnar defects evaluated at nine weeks, TP508-treated limbs demonstrated significantly higher maximum torque and failure energy compared to controls (p<0.01 for both measures) [1]. Radiographic assessment by three blinded independent reviewers demonstrated significantly higher healing scores in TP508-treated limbs (p<0.05), and three-dimensional synchrotron tomography revealed less porous surface appearance and open marrow spaces indicative of progression of bone remodeling [1].

Bone regeneration Segmental defect Orthopedic repair

Distal Radius Fracture Healing: Phase III Radiographic Acceleration in Osteopenic Women

In one of the largest Phase III fracture studies conducted to date, rusalatide acetate demonstrated significant acceleration of distal radius fracture healing as measured radiographically, though it failed to meet its primary clinical endpoint (time to removal of immobilization) within the intent-to-treat population [1]. Importantly, subset analysis revealed that rusalatide acetate met the primary clinical endpoint and significantly accelerated radiographic healing specifically in osteopenic women [1]. This finding suggests that rusalatide acetate may exhibit its greatest efficacy in patient populations with impaired healing capacity rather than in healthy individuals with normal bone metabolism [1].

Fracture repair Osteopenia Bone healing

High-Energy Fracture Model: Enhanced Mechanical Stiffness and Reduced Muscle Fibrosis

In a murine high-energy fracture model combining controlled quadriceps muscle crush with open transverse mid-diaphyseal femoral fracture, intra-operative administration of rusalatide acetate (TP508) produced differential mechanical and histological outcomes compared to saline control [1]. Mechanical testing at five weeks post-fracture revealed that fracture stiffness was significantly higher in the group receiving 100 μg TP508 injected into the fracture gap compared to all other treatment groups [1]. Additionally, scar tissue formation was significantly reduced in TP508-treated animals, and increased blood vessel formation was observed in both crushed muscles and fracture gap areas compared to saline control [1].

High-energy fracture Musculoskeletal trauma Biomechanics

Rusalatide Acetate: Evidence-Derived Application Scenarios for Scientific and Industrial Use


Chronic Diabetic Foot Ulcer Treatment in Research and Clinical Trial Settings

Procurement of rusalatide acetate is warranted for investigations targeting chronic diabetic foot ulcers, particularly heel ulcers, where placebo-controlled Phase I/II data demonstrate 165% higher mean closure rates (p<0.02) and 86% complete healing versus 0% placebo healing in heel ulcers [1]. The compound may be prioritized over other wound healing agents for studies in healing-impaired diabetic populations based on demonstrated dose-dependent efficacy and favorable safety profile with no reported drug-related serious adverse events [1].

Radiation Countermeasure Development for Gastrointestinal Acute Radiation Syndrome (GI-ARS)

Rusalatide acetate is uniquely positioned for procurement in radiation countermeasure research based on its demonstrated post-exposure mitigation activity in lethal irradiation models [1]. Unlike radioprotective agents requiring pre-exposure administration, rusalatide acetate shows survival benefit when administered 24 hours after exposure to LD100/15 radiation doses (9 Gy), making it relevant for emergency response and nuclear disaster preparedness applications [1].

Orthopedic Regeneration in Healing-Impaired Patient Populations

Procurement for orthopedic applications should prioritize studies in patient populations with impaired healing capacity, particularly osteopenic or osteoporotic women, where Phase III subset analysis demonstrated that rusalatide acetate met its primary endpoint of accelerated time to immobilization removal [1]. This targeted approach leverages the evidence that rusalatide acetate efficacy may be most pronounced in healing-compromised individuals rather than in healthy bone repair scenarios [1].

Segmental Bone Defect and High-Energy Trauma Models Requiring Biomechanical Validation

For research involving segmental bone defects or high-energy fractures with concurrent soft tissue injury, rusalatide acetate procurement is supported by quantitative biomechanical data showing significant improvements in ultimate torque, failure energy, and stiffness (p<0.01) compared to untreated controls [1], as well as fracture stiffness enhancement in high-energy trauma models with reduced muscle fibrosis [2]. These application scenarios require controlled-release delivery formulations (e.g., PLGA microspheres) or direct intra-lesional administration to replicate study conditions [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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